molecular formula C7H9NO B8631603 2-Formyl-3-ethylpyrrole

2-Formyl-3-ethylpyrrole

Cat. No.: B8631603
M. Wt: 123.15 g/mol
InChI Key: XYMXEIDEBKNGTB-UHFFFAOYSA-N
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Description

Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate (CAS: 38664-16-3) is a substituted pyrrole derivative characterized by a planar molecular geometry, as confirmed by single-crystal X-ray diffraction studies . The molecule features a formyl group at position 5, methyl groups at positions 2 and 4, and an ethoxycarbonyl substituent at position 3 (Fig. 1). Its planar structure is stabilized by intramolecular N–H⋯O and weak C–H⋯O hydrogen bonds, which contribute to its crystalline packing efficiency . Synthesized via methods described by Tang et al. (1999), this compound serves as a precursor in heterocyclic chemistry and materials science due to its reactive formyl moiety .

Properties

Molecular Formula

C7H9NO

Molecular Weight

123.15 g/mol

IUPAC Name

3-ethyl-1H-pyrrole-2-carbaldehyde

InChI

InChI=1S/C7H9NO/c1-2-6-3-4-8-7(6)5-9/h3-5,8H,2H2,1H3

InChI Key

XYMXEIDEBKNGTB-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(NC=C1)C=O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally related pyrrole derivatives share functional groups such as formyl, methyl, and ethoxycarbonyl substituents but differ in substitution patterns, influencing their physicochemical properties and applications. Below is a comparative analysis based on structural similarity, synthesis, and crystallographic data.

Table 1: Structural and Functional Comparison of Pyrrole Derivatives

Compound Name CAS Number Substituent Positions Molecular Formula Similarity Score Key Properties/Notes
Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate 38664-16-3 5-formyl, 2,4-methyl, 3-ethoxycarbonyl C₁₀H₁₃NO₃ 0.90 Planar structure; N–H⋯O hydrogen bonding
Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate 2199-59-9 2,4-methyl, 3-ethoxycarbonyl C₉H₁₃NO₂ 0.93 Lacks formyl group; higher similarity due to shared methyl/ethoxycarbonyl groups
3-(4-(Ethoxycarbonyl)-5-methyl-1H-pyrrol-3-yl)propanoic acid 32996-16-0 5-methyl, 3-ethoxycarbonyl, propanoic acid C₁₁H₁₅NO₄ 0.90 Propanoic acid side chain enhances solubility; potential for coordination chemistry
Ethyl 2-methyl-1H-pyrrole-3-carboxylate 2199-51-1 2-methyl, 3-ethoxycarbonyl C₈H₁₁NO₂ 0.88 Simpler structure; limited steric hindrance for synthetic modifications

Key Findings:

Substituent Position Effects: The formyl group at position 5 in the title compound increases electrophilicity, making it reactive toward nucleophiles (e.g., in Paal-Knorr syntheses) . In contrast, derivatives lacking the formyl group (e.g., CAS 2199-59-9) exhibit reduced reactivity but higher thermal stability . Ethoxycarbonyl vs. Propanoic Acid: The substitution of ethoxycarbonyl with propanoic acid (CAS 32996-16-0) introduces carboxylic acid functionality, enabling metal coordination or peptide coupling .

Crystallographic Behavior: The title compound’s planar geometry and hydrogen-bonding network contrast with non-planar analogs like ethyl 2-methyl-1H-pyrrole-3-carboxylate, where steric effects from methyl groups disrupt coplanarity .

Synthetic Utility :

  • Compounds with formyl groups (e.g., CAS 38664-16-3) are pivotal in synthesizing porphyrin precursors, while methyl/ethoxycarbonyl-substituted derivatives (e.g., CAS 2199-59-9) are preferred in polymer chemistry due to their stability .

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